1-Amino-3-methoxy-3-methylbutan-2-one hydrochloride
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Overview
Description
1-Amino-3-methoxy-3-methylbutan-2-one hydrochloride is a chemical compound with the molecular formula C6H14ClNO2 It is a derivative of butanone, featuring an amino group, a methoxy group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3-methoxy-3-methylbutan-2-one hydrochloride typically involves the reaction of 3-methoxy-3-methylbutan-2-one with an amine source under acidic conditions to form the hydrochloride salt. The reaction is usually carried out in a solvent such as methanol or ethanol, with hydrochloric acid being used to facilitate the formation of the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or distillation to ensure the final product meets the required specifications for research or industrial use.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-3-methoxy-3-methylbutan-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a suitable catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
1-Amino-3-methoxy-3-methylbutan-2-one hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects, such as hypolipidemic activity, is ongoing.
Industry: It serves as an intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-Amino-3-methoxy-3-methylbutan-2-one hydrochloride involves its interaction with specific molecular targets and pathways. For instance, its hypolipidemic activity is believed to be mediated through the modulation of lipid metabolism pathways, potentially involving enzymes such as lipases and receptors involved in lipid uptake and storage .
Comparison with Similar Compounds
1-Amino-3-methylbutane hydrochloride:
3-Methylbutan-2-one: A simpler ketone without the amino and methoxy groups, used in various industrial applications.
3-(1-amino-3-methylbutan-2-yl)benzoic acid hydrochloride: A more complex derivative with additional aromatic functionality.
Uniqueness: 1-Amino-3-methoxy-3-methylbutan-2-one hydrochloride is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
2694734-41-1 |
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Molecular Formula |
C6H14ClNO2 |
Molecular Weight |
167.63 g/mol |
IUPAC Name |
1-amino-3-methoxy-3-methylbutan-2-one;hydrochloride |
InChI |
InChI=1S/C6H13NO2.ClH/c1-6(2,9-3)5(8)4-7;/h4,7H2,1-3H3;1H |
InChI Key |
ZHBVMCCXPZCABQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)CN)OC.Cl |
Origin of Product |
United States |
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